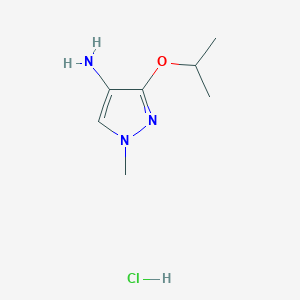

1-cyclopentyl-3-methyl-1H-pyrazol-4-amine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Cyclopentyl-3-methyl-1H-pyrazol-4-amine hydrochloride is a chemical compound with the CAS Number: 1216126-64-5 . It has a molecular weight of 187.67 and its IUPAC name is 1-cyclopentyl-1H-pyrazol-4-amine hydrochloride . The compound is typically stored at temperatures between 2-8°C and appears as a white to yellow solid .

Synthesis Analysis

The synthesis of pyrazole compounds, including 1-cyclopentyl-3-methyl-1H-pyrazol-4-amine hydrochloride, can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . These methods offer high selectivity and wide substrate scope .Molecular Structure Analysis

The InChI code for 1-cyclopentyl-3-methyl-1H-pyrazol-4-amine hydrochloride is 1S/C8H13N3.ClH/c9-7-5-10-11(6-7)8-3-1-2-4-8;/h5-6,8H,1-4,9H2;1H . This indicates the presence of a cyclopentyl group attached to the 1-position of the pyrazole ring, and a methyl group attached to the 3-position of the pyrazole ring .Physical And Chemical Properties Analysis

1-Cyclopentyl-3-methyl-1H-pyrazol-4-amine hydrochloride is a white to yellow solid . and is typically stored at temperatures between 2-8°C .科学的研究の応用

Chemical Synthesis Techniques : A novel four-component bicyclization strategy was established for synthesizing multicyclic pyrazolo[3,4-b]pyridines, which offers a flexible and practical approach using readily accessible arylglyoxals, pyrazol-5-amines, aromatic amines, and other compounds (Tu et al., 2014).

Structural Characterization and Biological Activities : Research on the reaction of hydroxymethyl pyrazole derivatives with primary amines led to the synthesis of various pyrazole derivatives, whose structures were characterized by different spectroscopic methods. These compounds showed potential biological activity against breast cancer and microbes (Titi et al., 2020).

Synthesis of Pyrazole Derivatives : Studies on the reactions of cyclic oxalyl compounds with hydrazines or hydrazones resulted in the synthesis of various pyrazole derivatives, exploring the chemical versatility of these compounds (Şener et al., 2002).

Application in Dye Synthesis : Research on the synthesis and absorption spectra of novel heterocyclic disazo dyes derived from pyrazolone and pyridone derivatives highlighted the use of these compounds in dye manufacturing (Karcı & Karcı, 2008).

Antibacterial and Antifungal Screening : Studies on the Vilsmeier-Haack reaction involving pyrazole derivatives led to the formation of novel heterocyclic compounds which were screened for antibacterial and antifungal activities (Awad, 1992).

Domino Reactions and Structural Confirmation : Domino reactions involving 3-methylpyrazol-5-amine with various compounds were studied, leading to the formation of multiple hydrogenated systems. The structure of some of these compounds was confirmed by X-ray diffraction (Lipson et al., 2015).

Investigation of Novel Synthesis Methods : The synthesis of 6-arylsubstituted pyrazolo[1,5-a]pyrimidine derivatives and their characterization demonstrated the diverse synthesis possibilities of these compounds (Li-feng, 2011).

Corrosion Inhibition Studies : Pyrazole derivatives were evaluated as corrosion inhibitors for steel in hydrochloric acid, showcasing an application in material science (Herrag et al., 2007).

Safety and Hazards

作用機序

Target of Action

A related compound has shown potent in vitro antipromastigote activity, suggesting it may target parasitic organisms .

Mode of Action

It is known that pyrazole derivatives can interact with various biological targets, leading to a range of effects .

Biochemical Pathways

Pyrazole derivatives are known for their diverse pharmacological effects, suggesting they may interact with multiple pathways .

Result of Action

Related compounds have shown antileishmanial and antimalarial activities, suggesting potential therapeutic applications .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-cyclopentyl-3-methyl-1H-pyrazol-4-amine hydrochloride involves the reaction of cyclopentanone with hydrazine hydrate to form 1-cyclopentylhydrazine. This intermediate is then reacted with methyl isocyanate to form 1-cyclopentyl-3-methyl-1H-pyrazol-4-amine. The final step involves the addition of hydrochloric acid to the amine to form the hydrochloride salt.", "Starting Materials": [ "Cyclopentanone", "Hydrazine hydrate", "Methyl isocyanate", "Hydrochloric acid" ], "Reaction": [ "Step 1: Cyclopentanone is reacted with hydrazine hydrate in the presence of a catalyst such as acetic acid to form 1-cyclopentylhydrazine.", "Step 2: 1-cyclopentylhydrazine is then reacted with methyl isocyanate in the presence of a base such as triethylamine to form 1-cyclopentyl-3-methyl-1H-pyrazol-4-amine.", "Step 3: The amine is then treated with hydrochloric acid to form the hydrochloride salt of 1-cyclopentyl-3-methyl-1H-pyrazol-4-amine." ] } | |

CAS番号 |

1431970-19-2 |

製品名 |

1-cyclopentyl-3-methyl-1H-pyrazol-4-amine hydrochloride |

分子式 |

C9H16ClN3 |

分子量 |

201.7 |

純度 |

95 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。